2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
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Description
2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C16H26ClN3O5S and its molecular weight is 407.91. The purity is usually 95%.
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Biological Activity
2,3-Dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H27N3O2S, which includes a piperazine ring substituted with a methylsulfonyl group and a benzamide moiety. The presence of methoxy groups on the benzene ring may influence its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit the proliferation of various cancer cell lines. In particular, compounds with piperazine and methoxy substitutions demonstrated enhanced cytotoxicity against human cancer cells.
- Case Study : A study involving a series of benzamide derivatives found that those containing piperazine exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines, indicating strong antiproliferative activity .
Antimicrobial Activity
The antimicrobial potential of related compounds suggests that this compound may also exhibit antibacterial properties.
- Research Findings : A recent investigation into structurally similar compounds revealed promising antibacterial activity against Gram-positive bacteria, with some derivatives outperforming traditional antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Target Enzymes : Similar benzamide derivatives have been shown to inhibit histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression .
- Receptor Modulation : Compounds with piperazine moieties often interact with neurotransmitter receptors, potentially affecting pathways involved in neuropharmacology .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S.ClH/c1-23-14-6-4-5-13(15(14)24-2)16(20)17-7-8-18-9-11-19(12-10-18)25(3,21)22;/h4-6H,7-12H2,1-3H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDPRJXHFSVTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.